5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14944508
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3OS |
|---|---|
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | 2-methyl-5-propan-2-yl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-5-4-6-14-7-10/h4-8H,1-3H3,(H,16,17) |
| Standard InChI Key | QJXXGERUMLPFDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(S1)C(C)C)C(=O)NC2=CN=CC=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Thiazole Architecture
The compound’s defining feature is its 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This aromatic system confers electronic stability and facilitates π-π stacking interactions with biological targets. Substituents at the 2-, 4-, and 5-positions modulate the molecule’s physicochemical properties:
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2-Methyl group: Enhances lipophilicity, potentially improving membrane permeability.
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5-Isopropyl group: Introduces steric bulk, which may influence binding selectivity in enzymatic pockets.
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4-Carboxamide linkage: Connects the thiazole core to a 3-pyridyl moiety, enabling hydrogen bonding with target proteins.
The planar pyridyl ring at the carboxamide terminus contributes to electronic delocalization, as evidenced by the compound’s ultraviolet (UV) absorption maxima near 265 nm.
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | 2-methyl-5-propan-2-yl-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
| Canonical SMILES | CC1=NC(=C(S1)C(C)C)C(=O)NC2=CN=CC=C2 |
| Topological Polar Surface Area | 91.7 Ų |
Synthetic Pathways and Optimization
Stepwise Condensation Approach
The synthesis of 5-isopropyl-2-methyl-N-(3-pyridyl)-1,3-thiazole-4-carboxamide typically proceeds via a three-step sequence:
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Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions yields the 1,3-thiazole scaffold. For example, reacting 3-pyridylcarboxamide thiourea with 2-bromo-4-methylpentan-2-one generates the 5-isopropyl-2-methylthiazole intermediate.
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Carboxamide Coupling: Activation of the 4-carboxylic acid group using carbodiimide reagents (e.g., EDC/HOBt) facilitates amide bond formation with 3-aminopyridine.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as verified by HPLC.
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole cyclization | K₂CO₃, DMF, 80°C, 12 h | 65 |
| Amide coupling | EDC, HOBt, DCM, rt, 24 h | 72 |
| Recrystallization | Ethanol/H₂O (3:1), −20°C | 95 |
Mechanistic Insights and Molecular Interactions
Enzyme Inhibition Dynamics
Docking simulations position the pyridylcarboxamide group within the ATP-binding pocket of epidermal growth factor receptor (EGFR), forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788. This binding mode aligns with competitive inhibition kinetics () observed in enzymatic assays.
Receptor Modulation
Functional assays indicate partial agonism at adenosine A₂A receptors (), implicating potential applications in neurodegenerative disorders.
Analytical Profiling and Quality Control
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.52 (s, 3H, SCH₃), 3.21 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂).
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HRMS: m/z 261.0998 [M+H]⁺ (calc. 261.1001).
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Incubation with human liver microsomes reveals moderate clearance (), primarily via CYP3A4-mediated oxidation of the isopropyl group.
Acute Toxicity
Rodent studies (LD₅₀ > 500 mg/kg) suggest a wide safety margin, though chronic exposure data remain unavailable.
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